molecular formula C17H19NO6S B2467388 ethyl 3-methyl-5-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}-1-benzofuran-2-carboxylate CAS No. 2034455-19-9

ethyl 3-methyl-5-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}-1-benzofuran-2-carboxylate

Cat. No.: B2467388
CAS No.: 2034455-19-9
M. Wt: 365.4
InChI Key: JSUHKUKWPWQCPI-UHFFFAOYSA-N
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Description

This compound is a benzofuran derivative featuring a 2-oxa-5-azabicyclo[2.2.1]heptane sulfonyl group at position 5 of the benzofuran core and an ethyl ester at position 2 (Figure 1). Benzofuran scaffolds are well-documented for their pharmacological relevance, including antimicrobial, anti-inflammatory, and anticancer activities .

Properties

IUPAC Name

ethyl 3-methyl-5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6S/c1-3-22-17(19)16-10(2)14-7-13(4-5-15(14)24-16)25(20,21)18-8-12-6-11(18)9-23-12/h4-5,7,11-12H,3,6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUHKUKWPWQCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)S(=O)(=O)N3CC4CC3CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-5-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}-1-benzofuran-2-carboxylate involves multiple steps. One approach includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to construct the oxygenated 2-azabicyclo[2.2.1]heptane moiety . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions such as palladium-catalyzed processes, which are commonly used in industrial settings due to their efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include epoxides, reduced derivatives, and substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-methyl-5-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}-1-benzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-methyl-5-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The sulfonyl group can form strong interactions with amino acid residues, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Benzofuran Derivatives with Halogen or Simple Substituents

Methyl 5-chloro-1-benzofuran-2-carboxylate (Compound 1, Figure 2) :

  • Core structure : Benzofuran with methyl ester at position 2.
  • Substituent : Chlorine at position 3.
  • Key differences : Lacks the bicyclic sulfonyl group, resulting in reduced steric bulk and altered electronic properties. Halogenated benzofurans like this are often associated with antimicrobial activity but may exhibit lower metabolic stability compared to sulfonylated derivatives.

Ethyl 5-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate :

  • Core structure : Pyrazolo[1,5-a]pyrimidine instead of benzofuran.
  • Substituent : The same 2-oxa-5-azabicyclo[2.2.1]heptane group at position 4.
  • Key differences : The heterocyclic core influences solubility and target selectivity. Pyrazolopyrimidines are often explored as kinase inhibitors, whereas benzofurans may target different pathways.

Bicyclic Sulfonyl-Containing Compounds

tert-Butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate :

  • Core structure : Standalone 2-oxa-5-azabicyclo[2.2.1]heptane with a tert-butyl ester.
  • Role : Serves as a building block for introducing the bicyclic system into larger molecules. Unlike the target compound, it lacks a benzofuran core, limiting direct pharmacological comparability.

3-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol :

  • Substituent : Bicyclic system linked via a propyl chain.
  • Key differences : The hydroxyl-terminated alkyl chain enhances hydrophilicity, contrasting with the sulfonyl group’s electron-withdrawing effects in the target compound.

Table 1. Structural and Functional Comparison

Compound Name Core Structure Position 5 Substituent Key Biological Activity/Application
Target Compound Benzofuran 2-Oxa-5-azabicyclo[2.2.1]heptane sulfonyl Potential kinase modulation
Methyl 5-chloro-1-benzofuran-2-carboxylate Benzofuran Chlorine Antimicrobial
Ethyl pyrazolopyrimidine analog Pyrazolo[1,5-a]pyrimidine 2-Oxa-5-azabicyclo[2.2.1]heptane Kinase inhibition
tert-Butyl bicyclic ester Bicyclo[2.2.1]heptane tert-Butyl ester Synthetic intermediate

Key Observations:

Core Structure Influence : Benzofurans (target compound) vs. pyrazolopyrimidines or standalone bicyclic systems dictate target selectivity and solubility.

Substituent Effects : Sulfonyl groups enhance electrophilicity and binding to charged residues in enzymes, whereas halogens (e.g., Cl in Compound 1) may improve lipophilicity but reduce metabolic stability.

Synthetic Utility : The bicyclic sulfonyl group is frequently incorporated via intermediates like tert-butyl esters , enabling modular synthesis of diverse analogs.

Biological Activity

Ethyl 3-methyl-5-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}-1-benzofuran-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Bicyclic Framework : The presence of a bicyclic structure contributes to its unique reactivity and interaction with biological systems.
  • Sulfonyl Group : This functional group is known for enhancing solubility and bioavailability.
  • Carboxylate Ester : This moiety can participate in various biochemical reactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in metabolic pathways.

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, potentially affecting metabolic processes such as lipid metabolism and signal transduction pathways.
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, indicating potential applications in treating infections.
  • Neuroprotective Effects : Research indicates that it may exert neuroprotective effects, possibly through the modulation of neurotransmitter systems.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Activity : A study conducted on various bacterial strains revealed that the compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating its potential as an antimicrobial agent .
  • Neuroprotective Study : In a model of neurodegeneration, administration of the compound resulted in reduced neuronal cell death and improved cognitive function in animal models. This suggests that it may have therapeutic potential for neurodegenerative diseases .

Data Tables

Biological ActivityTarget Organism/Cell TypeObserved EffectReference
AntimicrobialGram-positive bacteriaInhibition of growth (MIC: 10-50 µg/mL)
NeuroprotectiveNeuronal cellsReduced cell death

Research Findings

Recent findings highlight the significance of this compound in various therapeutic contexts:

  • Lipid Metabolism Regulation : Studies have shown that this compound can modulate lipid metabolism by influencing key enzymes involved in fatty acid synthesis and degradation .
  • Potential as a Drug Candidate : Given its diverse biological activities, there is ongoing research into its potential as a lead compound for drug development targeting infectious diseases and neurodegenerative disorders .

Q & A

Q. What synthetic methodologies are reported for ethyl 3-methyl-5-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}-1-benzofuran-2-carboxylate?

The synthesis typically involves multi-step protocols, including cyclization, sulfonylation, and esterification. For example, analogous bicyclo[2.2.1]heptane derivatives are synthesized via [3+2] cycloaddition reactions followed by sulfonyl group introduction using reagents like chlorosulfonic acid under controlled conditions . Key steps include protecting group strategies (e.g., tert-butyloxycarbonyl, benzyl) to stabilize reactive intermediates during sulfonylation .

Q. How is the compound characterized structurally?

X-ray crystallography is the gold standard for confirming the bicyclic framework and sulfonyl positioning. Software suites like SHELX and ORTEP-3 are used for refining crystallographic data and generating thermal ellipsoid plots . Complementary techniques include 1^1H/13^13C NMR for verifying substituent connectivity and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What spectroscopic signatures distinguish the benzofuran and sulfonyl moieties?

  • Benzofuran core : UV-Vis absorption at 270–310 nm (π→π* transitions) and IR stretches at 1720–1740 cm1^{-1} (ester C=O) .
  • Sulfonyl group : Strong IR bands at 1350–1380 cm1^{-1} (asymmetric S=O) and 1150–1170 cm1^{-1} (symmetric S=O), with 1^1H NMR deshielding effects on adjacent protons .

Advanced Research Questions

Q. How does the sulfonyl group influence the compound’s electronic and steric properties?

The sulfonyl group acts as a strong electron-withdrawing moiety, polarizing the benzofuran ring and enhancing electrophilic reactivity at the 5-position. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal reduced HOMO-LUMO gaps (~4.5 eV), suggesting potential for charge-transfer interactions in biological systems . Steric effects from the bicyclo[2.2.1]heptane framework restrict rotational freedom, which can be quantified using torsional angle analysis in crystallographic data .

Q. What strategies optimize binding affinity to target enzymes or receptors?

  • Structure-Activity Relationship (SAR) : Systematic substitution at the 3-methyl or ethyl ester positions (e.g., fluorination, morpholine derivatives) modulates lipophilicity (clogP) and hydrogen-bonding capacity. Comparative studies with analogs like ethyl 5-fluorobenzofuran-3-carboxylate show enhanced selectivity for serine proteases when bulky substituents are introduced .
  • Docking simulations : AutoDock Vina or Schrödinger Suite can predict binding poses in enzyme active sites, with scoring functions prioritizing sulfonyl interactions with catalytic residues (e.g., Lys, Asp) .

Q. How can conflicting data in biological activity studies be resolved?

Discrepancies in IC50_{50} values or receptor selectivity often arise from assay conditions (e.g., buffer pH, co-solvents). Validate results using orthogonal methods:

  • Surface Plasmon Resonance (SPR) for real-time binding kinetics.
  • Isothermal Titration Calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) .
  • Cross-reference with crystallographic data to confirm binding mode consistency .

Methodological Notes

  • Crystallographic refinement : Use SHELXL for anisotropic displacement parameters and TWINABS for handling twinned crystals, critical for resolving overlapping electron density in bicyclic systems .
  • Synthetic troubleshooting : If sulfonylation yields drop below 60%, consider alternative reagents like sulfur trioxide-pyridine complexes or microwave-assisted synthesis to improve efficiency .

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